Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid with ethyl 4-methyl-1,3-thiazole-5-carboxylate under specific reaction conditions, such as the presence of a dehydrating agent and a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate:
Imidazole Derivatives: Compounds containing imidazole rings, known for their broad range of biological activities.
Uniqueness
Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its dual thiazole ring system, which imparts specific chemical and biological properties not found in similar compounds.
Biological Activity
Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and various therapeutic potentials supported by case studies and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of thiazoles, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of thiazole derivatives with various functional groups, leading to a complex structure that contributes to its biological properties. For instance, the synthesis process often includes steps such as cyclization and functional group modifications to enhance bioactivity and selectivity against target cells.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiazole nucleus in this compound is crucial for its antifungal and antibacterial activities. Research indicates that compounds with similar structures demonstrated significant activity against various pathogens:
Pathogen | Activity | Reference |
---|---|---|
Candida albicans | High antifungal activity | |
Staphylococcus aureus | Antibacterial activity | |
Escherichia coli | Antibacterial activity |
In particular, studies have shown that thiazole derivatives can inhibit the growth of Candida species more effectively than conventional antifungal agents like fluconazole.
Anticancer Activity
The anticancer potential of this compound has also been explored. The compound exhibits cytotoxic effects against various cancer cell lines. For example:
Molecular dynamics simulations suggest that the compound interacts with cellular proteins involved in apoptosis, indicating a mechanism where it may induce cell death in cancer cells through apoptosis pathways.
The biological activity of this compound is largely attributed to its ability to disrupt cellular processes. The thiazole ring plays a significant role in binding to target proteins involved in cell proliferation and survival. For instance, it has been shown to inhibit tubulin polymerization, which is critical for cancer cell division.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Activity : In a study involving multiple cancer cell lines, a derivative similar to Ethyl 4-methyl showed potent anticancer effects with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Antifungal Efficacy : A comparative study demonstrated that thiazole derivatives exhibited superior antifungal activity against Candida species compared to traditional antifungals. The mechanism was linked to the disruption of ergosterol biosynthesis in fungal cell membranes .
Properties
Molecular Formula |
C15H19N3O3S2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H19N3O3S2/c1-6-21-14(20)12-8(4)16-15(23-12)18-13(19)10-11(7(2)3)22-9(5)17-10/h7H,6H2,1-5H3,(H,16,18,19) |
InChI Key |
QVZWGHXUCWSJKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=N2)C)C(C)C)C |
Origin of Product |
United States |
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